molecular formula C10H8BrF3OS B6311975 Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether CAS No. 1357625-27-4

Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether

Cat. No.: B6311975
CAS No.: 1357625-27-4
M. Wt: 313.14 g/mol
InChI Key: LYLBFWFLRWIUDQ-UHFFFAOYSA-N
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Description

Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether is an organic compound characterized by the presence of an allyl group, a bromine atom, and a trifluoromethylthio group attached to a phenyl ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether typically involves the reaction of 2-bromo-4-(trifluoromethylthio)phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the etherification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated products.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation conditions.

Major Products:

  • Substituted phenyl ethers
  • Epoxides and other oxygenated derivatives
  • Saturated phenyl ethers

Scientific Research Applications

Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: Used in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the allyl group is converted to an epoxide or other oxygenated species through the addition of an oxygen atom. The trifluoromethylthio group can influence the reactivity and stability of the compound, making it a valuable functional group in various chemical transformations.

Comparison with Similar Compounds

  • Allyl 2,4,6-tribromophenyl ether
  • Allyl 2-bromo-4-fluorophenyl ether
  • Allyl 2-bromo-4-methylphenyl ether

Comparison: Allyl 2-bromo-4-(trifluoromethylthio)phenyl ether is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties compared to other similar compounds. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and material science applications.

Properties

IUPAC Name

2-bromo-1-prop-2-enoxy-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3OS/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLBFWFLRWIUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)SC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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